N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide
Description
N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide is a compound that belongs to the class of sulfonamides It features a bromopyridine moiety attached to a cyclopropane ring via a sulfonamide linkage
Properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-10(3-4-10)16(14,15)13-7-8-2-5-12-9(11)6-8/h2,5-6,13H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOGERBPSRZIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NCC2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to introduce a bromine atom at the 2-position.
Formation of the Sulfonamide Linkage: The brominated pyridine is then reacted with a sulfonamide precursor to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation reactions, followed by cyclopropanation. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide and cyclopropane moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed under mild to moderate heating conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced sulfonamide derivatives and cyclopropane ring-opened products.
Scientific Research Applications
N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine moiety and are used in medicinal chemistry.
4-(Bromomethyl)pyridine: This compound is structurally similar and is used in the synthesis of various organic molecules.
Uniqueness
N-[(2-bromopyridin-4-yl)methyl]-1-methylcyclopropane-1-sulfonamide is unique due to its combination of a bromopyridine moiety with a cyclopropane ring and a sulfonamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
